Cas no 367501-10-8 (4-(4-Fluoro-2-methylphenoxy)piperidine)
4-(4-Fluoro-2-methylphenoxy)piperidine Chemical and Physical Properties
Names and Identifiers
-
- 4-(4-Fluoro-2-methylphenoxy)piperidine
- 4-(4-fluoro-2-methyl-phenoxy)-piperidine
- AK126384
- KB-238300
- MolPort-002-053-904
- SureCN5383787
- DB-348657
- CS-0280595
- EN300-1846435
- 367501-10-8
- DTXSID00625459
- SCHEMBL5383787
- AKOS016013153
-
- Inchi: 1S/C12H16FNO/c1-9-8-10(13)2-3-12(9)15-11-4-6-14-7-5-11/h2-3,8,11,14H,4-7H2,1H3
- InChI Key: VUTZZQWPOVITLA-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(C)C=1)OC1CCNCC1
Computed Properties
- Exact Mass: 209.12200
- Monoisotopic Mass: 209.121592296g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 21.3Ų
Experimental Properties
- PSA: 21.26000
- LogP: 2.59370
4-(4-Fluoro-2-methylphenoxy)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM179528-1g |
4-(4-fluoro-2-methylphenoxy)piperidine |
367501-10-8 | 95% | 1g |
$557 | 2021-08-05 | |
| Alichem | A129004901-1g |
4-(4-Fluoro-2-methylphenoxy)piperidine |
367501-10-8 | 95% | 1g |
$513.60 | 2023-09-02 | |
| Chemenu | CM179528-1g |
4-(4-fluoro-2-methylphenoxy)piperidine |
367501-10-8 | 95% | 1g |
$544 | 2023-01-09 | |
| Enamine | EN300-1846435-0.05g |
4-(4-fluoro-2-methylphenoxy)piperidine |
367501-10-8 | 0.05g |
$587.0 | 2023-09-19 | ||
| Enamine | EN300-1846435-0.1g |
4-(4-fluoro-2-methylphenoxy)piperidine |
367501-10-8 | 0.1g |
$615.0 | 2023-09-19 | ||
| Enamine | EN300-1846435-0.25g |
4-(4-fluoro-2-methylphenoxy)piperidine |
367501-10-8 | 0.25g |
$642.0 | 2023-09-19 | ||
| Enamine | EN300-1846435-0.5g |
4-(4-fluoro-2-methylphenoxy)piperidine |
367501-10-8 | 0.5g |
$671.0 | 2023-09-19 | ||
| Enamine | EN300-1846435-1.0g |
4-(4-fluoro-2-methylphenoxy)piperidine |
367501-10-8 | 1g |
$857.0 | 2023-06-03 | ||
| Enamine | EN300-1846435-2.5g |
4-(4-fluoro-2-methylphenoxy)piperidine |
367501-10-8 | 2.5g |
$1370.0 | 2023-09-19 | ||
| Enamine | EN300-1846435-5.0g |
4-(4-fluoro-2-methylphenoxy)piperidine |
367501-10-8 | 5g |
$2485.0 | 2023-06-03 |
4-(4-Fluoro-2-methylphenoxy)piperidine Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 4-(4-Fluoro-2-methylphenoxy)piperidine
Introduction to 4-(4-Fluoro-2-methylphenoxy)piperidine (CAS No. 367501-10-8) in Modern Chemical Research
4-(4-Fluoro-2-methylphenoxy)piperidine, identified by the Chemical Abstracts Service Number 367501-10-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This piperidine derivative features a unique structural motif that has garnered considerable attention due to its potential applications in drug development, particularly in the synthesis of bioactive molecules targeting neurological and cardiovascular pathways.
The molecular structure of 4-(4-Fluoro-2-methylphenoxy)piperidine consists of a piperidine ring linked to a phenoxy group substituted with a fluoro atom and a methyl group at the ortho position. This configuration imparts specific electronic and steric properties, making it an attractive scaffold for medicinal chemists. The presence of the fluoro atom, in particular, is well-documented for its ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles of associated molecules.
In recent years, the exploration of piperidine derivatives has expanded significantly, driven by their role as key components in numerous therapeutic agents. The compound 4-(4-Fluoro-2-methylphenoxy)piperidine has been studied for its potential in developing novel treatments for conditions such as depression, anxiety, and chronic pain. Its structural analogs have shown promise in preclinical studies, highlighting its significance as a pharmacophore.
One of the most compelling aspects of 4-(4-Fluoro-2-methylphenoxy)piperidine is its versatility in chemical modifications. Researchers have leveraged this compound to design libraries of derivatives with tailored properties for specific therapeutic targets. The fluoro substituent, for instance, can enhance binding interactions with biological receptors while simultaneously improving drug solubility and bioavailability. These attributes make it an invaluable building block in structure-activity relationship (SAR) studies.
The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds due to their favorable pharmacological properties. 4-(4-Fluoro-2-methylphenoxy)piperidine exemplifies this trend, as its incorporation into drug candidates has led to several patents and ongoing clinical trials. The compound’s ability to cross the blood-brain barrier efficiently further underscores its potential in central nervous system (CNS) drug discovery.
Advances in synthetic methodologies have also contributed to the growing interest in 4-(4-Fluoro-2-methylphenoxy)piperidine. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have enabled more efficient and scalable production processes, reducing costs and improving yields. These innovations are critical for translating laboratory discoveries into viable drug candidates.
The role of computational chemistry in optimizing derivatives of 4-(4-Fluoro-2-methylphenoxy)piperidine cannot be overstated. Molecular modeling tools have allowed researchers to predict binding affinities and metabolic pathways with high precision, accelerating the drug development pipeline. Such computational approaches are particularly valuable when dealing with complex biological targets like G-protein coupled receptors (GPCRs) and ion channels.
Recent studies have also explored the pharmacokinetic behavior of 4-(4-Fluoro-2-methylphenoxy)piperidine and its analogs using advanced metabolomic techniques. These analyses have provided insights into how fluorine substitution affects drug clearance rates and distribution within the body. Understanding these parameters is essential for designing drugs with optimal therapeutic windows and minimal side effects.
The intersection of organic chemistry and medicinal biology continues to drive innovation around compounds like 4-(4-Fluoro-2-methylphenoxy)piperidine. Collaborative efforts between academia and industry are fostering new applications, from antiviral agents to anticancer therapies. The compound’s adaptability ensures it remains at the forefront of research across multiple disciplines.
Looking ahead, the future prospects for 4-(4-Fluoro-2-methylphenoxy)piperidine appear promising, with ongoing investigations into its role in next-generation therapeutics. As synthetic chemistry evolves, so too will our ability to harness its potential fully. The compound’s unique structural features ensure it will continue to be a cornerstone in pharmaceutical innovation for years to come.
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